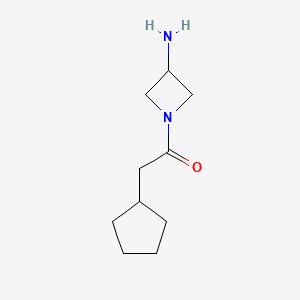

1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one

Descripción general

Descripción

1-(3-Aminoazetidin-1-yl) compounds are a class of organic compounds that contain an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and two carbon atoms . They are often used as building blocks in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation of amino acids and aldehydes, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines .Molecular Structure Analysis

The molecular structure of these compounds typically includes a three-membered azetidine ring with an amino group attached to one of the carbon atoms .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo reactions with phthalic anhydride, a valuable substrate in organic transformations .Physical And Chemical Properties Analysis

These compounds are typically solid at room temperature. They are soluble in water and organic solvents .Aplicaciones Científicas De Investigación

Drug-Delivery Systems

Cyclodextrins (CDs) and their inclusion complexes with antibiotics and antibacterial agents offer innovative drug-delivery solutions. These systems aim to enhance solubility, modify drug release profiles, and improve biological membrane permeability. Advanced drug-delivery platforms, including nanoparticles, nanofibers, and hydrogels, are designed for targeted and controlled drug release, potentially applicable for compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Boczar & Michalska, 2022).

Synthetic Methodologies

The synthesis and functionalization of cyclic β-amino acid derivatives, including azetidinones, are crucial for drug research. Metathesis reactions, such as ring-closing (RCM), cross metathesis (CM), and ring-opening metathesis (ROM), provide access to a wide range of structurally diverse β-amino acid derivatives. These methodologies are pivotal for developing novel therapeutic agents, suggesting potential synthetic routes for compounds like this compound (Kiss et al., 2018).

Antimicrobial and Antibacterial Applications

Research on heterocyclic compounds, including triazoles, has shown significant antimicrobial and antibacterial activities. These activities are crucial for the development of new therapeutic agents against resistant bacterial strains. The structural diversity of triazoles and their ability to form stable complexes with various biological targets underscore their potential in medicinal chemistry, which could extend to compounds like this compound (Nazarov et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.

Mode of Action

This compound interacts with the H3R as an agonist . This means it binds to the receptor and activates it, triggering a response. The binding of this compound to the H3R initiates a series of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and subsequent downstream effects .

Biochemical Pathways

The activation of H3R by this compound affects several biochemical pathways. Primarily, it leads to the inhibition of the adenylate cyclase pathway, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) . This can have various downstream effects, influencing the release of neurotransmitters and modulating neuronal excitability.

Result of Action

The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially influencing neuronal activity . In animal models, it has been shown to have an amnesic effect .

Propiedades

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-6-12(7-9)10(13)5-8-3-1-2-4-8/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQNTAZWZZFGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

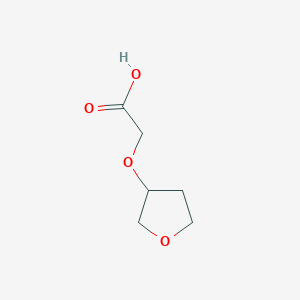

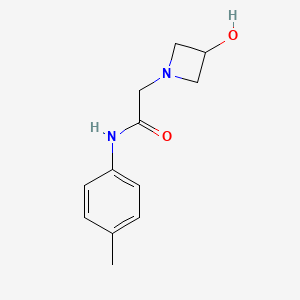

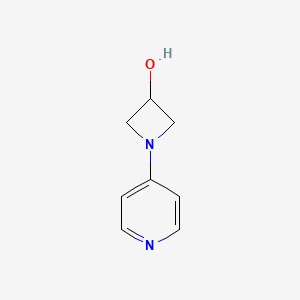

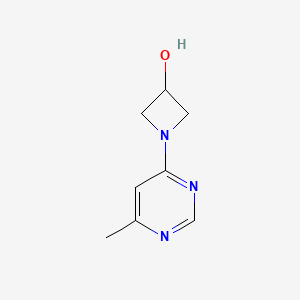

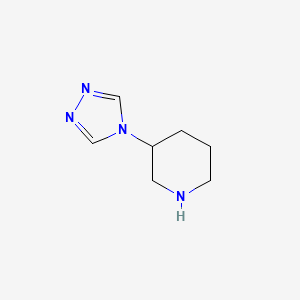

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)